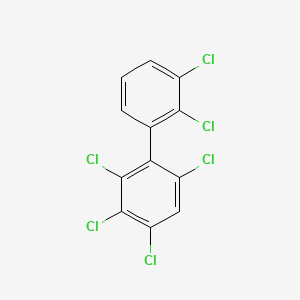

2,2',3,3',4,6-Hexachlorobiphenyl

Descripción general

Descripción

2,2’,3,3’,4,6-Hexachlorobiphenyl: is an organic compound belonging to the group of polychlorinated biphenyls (PCBs). These compounds were widely used in industrial applications such as dielectric fluids in transformers and capacitors, plasticizers, and hydraulic fluids until their production was banned in the late 1970s due to their environmental persistence and potential health hazards .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,3,3’,4,6-Hexachlorobiphenyl typically involves the chlorination of biphenyl under controlled conditions. The process can be carried out using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction conditions, including temperature and pressure, are carefully controlled to achieve the desired degree of chlorination .

Industrial Production Methods: Industrial production of polychlorinated biphenyls, including 2,2’,3,3’,4,6-Hexachlorobiphenyl, was historically conducted through batch or continuous processes involving the direct chlorination of biphenyl. The process was optimized to produce specific PCB congeners by adjusting the reaction parameters .

Análisis De Reacciones Químicas

Types of Reactions: 2,2’,3,3’,4,6-Hexachlorobiphenyl undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of hydroxylated metabolites.

Substitution: Halogen substitution reactions can occur under specific conditions, leading to the replacement of chlorine atoms with other functional groups.

Common Reagents and Conditions:

Substitution: Requires nucleophilic reagents and appropriate solvents to facilitate the reaction.

Major Products:

Aplicaciones Científicas De Investigación

Historical Context and Initial Uses

Initially, 2,2',3,3',4,6-Hexachlorobiphenyl was widely used in electrical transformers, hydraulic fluids, and as a plasticizer in synthetic resins. Other applications included its use in paints, inks, and surface coatings until the widespread ban on PCBs began in the late 1970s due to their persistent environmental impact and toxicity .

Scientific Research Applications

1. Toxicological Studies

- Mechanisms of Toxicity : Research has explored the mechanisms by which this compound induces toxicity. Studies indicate that exposure can lead to metabolic disorders and may exacerbate the effects of other toxic compounds . Notably, it has been linked to liver damage and endocrine disruption.

- Neurotoxicity : Investigations into developmental neurotoxicity have shown that exposure to this compound can impair sperm function and alter gene expression related to apoptosis in testicular cells in animal models .

2. Environmental Monitoring

- Bioaccumulation Studies : this compound is often included in studies assessing the bioaccumulation of PCBs in aquatic ecosystems. Its persistence makes it a target for monitoring programs aimed at understanding long-term ecological impacts .

3. Genomic Research

- Gene-Environment Interactions : The compound has been utilized in studies examining gene pathways related to chemical sensitivity and resistance. This research helps elucidate the biological responses to chemical stressors and informs risk assessments for human health .

Case Studies

Current Status and Future Directions

Despite its ban in many countries due to health risks associated with PCBs, this compound remains relevant in scientific research. Ongoing studies focus on understanding its long-term effects on human health and the environment. The development of advanced testing methods such as physiologically-based pharmacokinetic (PBPK) models is enhancing our ability to assess risks associated with exposure to this compound and others like it .

Mecanismo De Acción

The mechanism of action of 2,2’,3,3’,4,6-Hexachlorobiphenyl involves its interaction with cellular targets, leading to various toxic effects. Key pathways include:

Comparación Con Compuestos Similares

- 2,2’,3,3’,4,4’-Hexachlorobiphenyl

- 2,2’,3,3’,5,5’-Hexachlorobiphenyl

- 2,2’,4,4’,6,6’-Hexachlorobiphenyl

Comparison: 2,2’,3,3’,4,6-Hexachlorobiphenyl is unique due to its specific chlorine substitution pattern, which influences its chemical reactivity and biological effects. Compared to other hexachlorobiphenyls, it may exhibit different metabolic pathways and toxicological profiles .

Actividad Biológica

2,2',3,3',4,6-Hexachlorobiphenyl (PCB 132) is a member of the polychlorinated biphenyl (PCB) family, which are synthetic organic chemicals known for their environmental persistence and potential toxicity. This compound is particularly notable for its biological activity linked to endocrine disruption, neurotoxicity, and carcinogenicity. This article reviews the current understanding of its biological effects, mechanisms of action, and implications for human health.

- Chemical Formula : C12H4Cl6

- Molar Mass : 360.86 g·mol

- Appearance : Viscous oily liquid

- Biological Half-life : Approximately 436.52 days .

Endocrine Disruption

PCB 132 has been shown to disrupt endocrine function by interacting with hormone receptors. Studies indicate that it can alter thyroid hormone production and disrupt estrogen receptor signaling pathways, potentially affecting reproductive health and development in various organisms .

Oxidative Stress and Carcinogenicity

Research indicates that PCB 132 may induce oxidative stress, leading to increased levels of reactive oxygen species (ROS). This oxidative environment can promote cellular proliferation and tumor growth through mechanisms involving the aryl hydrocarbon receptor (AHR). Such processes include:

- Sustained AHR activation.

- Alterations in cellular growth and homeostasis.

- Induction of pre-neoplastic tissue changes .

Neurotoxicity

Developmental exposure to PCB 132 is associated with adverse neurodevelopmental outcomes. Animal studies have demonstrated that exposure can lead to changes in neurotransmitter levels and neurodevelopmental impairments . The compound's atropselective metabolism may also play a role in its neurotoxic effects, as certain metabolites exhibit differential toxicity depending on their chirality .

Case Studies

- Animal Studies : In studies involving rats, exposure to PCB 132 resulted in increased liver enzyme activities indicative of altered metabolic processes. However, some studies reported no significant toxic effects at certain exposure levels .

- Human Biomonitoring : Research has shown that PCB 132 is detectable in human tissues, with variations in metabolite profiles suggesting inter-individual differences in metabolism and potential toxicity .

Data Tables

Propiedades

IUPAC Name |

1,2,3,5-tetrachloro-4-(2,3-dichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Cl6/c13-6-3-1-2-5(10(6)16)9-7(14)4-8(15)11(17)12(9)18/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDLTVNWWEZJMPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C2=C(C(=C(C=C2Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Cl6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8074780 | |

| Record name | 2,2',3,3',4,6-hexachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61798-70-7 | |

| Record name | 2,2',3,3',4,6-Hexachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061798707 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',3,3',4,6-hexachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',3,3',4,6-HEXACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H530VIV186 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.